5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a 2-(methylsulfanyl)ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Methylsulfanyl Group: The 2-(methylsulfanyl)ethyl group can be introduced via nucleophilic substitution. This involves the reaction of 3,5-dimethylpyrazole with 2-chloroethyl methyl sulfide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrazole derivatives.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine: can be compared with other similar compounds such as:
- N-Methyl {5- [2- (methylsulfanyl)ethyl]-1,3,4-oxadiazol-2-yl}methanamine .
- 2-Methylsulfanyl-1,4-dihydropyrimidines .
- 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one .
These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of This compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
5-methyl-1-(2-methylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3S/c1-6-5-7(8)9-10(6)3-4-11-2/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
CDTLJYMGTZYZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCSC)N |
Origin of Product |
United States |
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